molecular formula C17H18INO B12747973 (5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol CAS No. 104420-67-9

(5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol

Cat. No.: B12747973
CAS No.: 104420-67-9
M. Wt: 379.23 g/mol
InChI Key: JGBTWNOVLISURM-OAHLLOKOSA-N
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Description

(5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol is a complex organic compound with a unique structure that includes an iodine atom, a phenyl group, and a benzazepine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective ring-opening of cycloanhydride with alcohol in the presence of 9-epiquininurea, which provides high yield and stereoselectivity . The reaction conditions are usually mild, often carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process. The key is to maintain the stereoselectivity and yield while scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

(5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The iodine atom in the compound can be replaced with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol apart is its unique combination of an iodine atom and a benzazepine ring, which may confer specific biological activities not seen in other similar compounds.

Properties

CAS No.

104420-67-9

Molecular Formula

C17H18INO

Molecular Weight

379.23 g/mol

IUPAC Name

(5R)-8-iodo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C17H18INO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m1/s1

InChI Key

JGBTWNOVLISURM-OAHLLOKOSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)I

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)I

Origin of Product

United States

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